molecular formula C25H23NO3 B1530866 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione CAS No. 1020252-64-5

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione

Cat. No. B1530866
M. Wt: 385.5 g/mol
InChI Key: DBHFRGDCDLVAOY-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione (DNCD) is a highly versatile compound that has been used in a variety of scientific research applications. DNCD has been widely studied due to its unique properties, including its ability to act as a catalyst in a variety of synthetic reactions, its ability to interact with a range of molecules, and its potential for use in a variety of biochemical and physiological studies.

Scientific Research Applications

Improved Synthesis Techniques

A study highlights the improved synthesis of derivatives related to 5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione via urea-catalyzed condensation under ultrasound, emphasizing eco-friendliness and high yield advantages (Ji-tai Li et al., 2012).

Tautomer Stability Analysis

Research utilizing DFT calculations and NMR spectroscopy provides insights into the stability of tautomeric forms of similar compounds, enhancing understanding of molecular properties (R. Dobosz et al., 2020).

N-Confused Porphyrin Derivatives Synthesis

A study documents the synthesis of N-confused porphyrin derivatives from active methylene compounds like 5,5-dimethylcyclohexane-1,3-dione, showcasing a novel approach without the need for catalysts (Xiaofang Li et al., 2011).

Thermal Conductivity in Synthetic Fuels

Research on synthetic fuel components, including modifications with dimethyl groups to cyclohexane, offers valuable data on thermal conductivity and heat capacity, relevant for fuel design (S. Voss & E. D. Sloan, 1989).

Biological Activity of Derivatives

A study presents the synthesis of derivatives with potential biological activity, providing a foundation for further research in this area (V. Jeyachandran, 2021).

properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-naphthalen-2-yloxyphenyl)iminomethyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-25(2)14-23(27)22(24(28)15-25)16-26-19-8-11-20(12-9-19)29-21-10-7-17-5-3-4-6-18(17)13-21/h3-13,16,27H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHFRGDCDLVAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC3=CC4=CC=CC=C4C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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